![molecular formula C6H3ClO4-2 B1234730 3-Chloro-cis,cis-muconate](/img/structure/B1234730.png)
3-Chloro-cis,cis-muconate
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Overview
Description
3-chloro-cis,cis-muconate(2-) is a chlorocarboxylic acid anion. It derives from a cis,cis-muconate. It is a conjugate base of a 3-chloro-cis,cis-muconic acid.
Scientific Research Applications
Enzymatic Metabolization and Biodegradation
3-Chloro-cis,cis-muconate plays a significant role in the enzymatic metabolization and biodegradation of chlorinated aromatic compounds. Alcaligenes eutrophus JMP 134, for example, has been identified to metabolize 3,5-dichlorocatechol with the formation of 2,4-Dichloro-cis,cis-muconate as a ring-cleavage product (Pieper et al., 1991). Moreover, the conversion of 2-chloro-cis,cis-muconate, a product of ortho-cleavage of 3-chlorocatechol, involves specific enzymes like chloromuconate cycloisomerases, showcasing the intricate enzymatic processes involved in the degradation of chlorinated compounds (Vollmer & Schlömann, 1995).
Chemical Structure and Biodegradability Analysis
Investigations into the chemical structure and biodegradability of halogenated aromatic compounds involve 3-Chloro-cis,cis-muconate. Enzymes like muconate cycloisomerase II have been isolated for their ability to convert 3-chloro-cis,cis-muconate into cis-4-carboxymethylenebut-2-en-4-olide along with dehalogenation, revealing the chemical transformations of these compounds under microbial action (Schmidt & Knackmuss, 1980).
Understanding of Enzyme Function and Specificity
Research on muconate and chloromuconate cycloisomerases, which are essential in the bacterial degradation of aromatic compounds, has involved the study of 3-Chloro-cis,cis-muconate. These studies shed light on the substrate specificity of these enzymes and their role in catalyzing the dehalogenation reactions in the transformation of chloroaromatic compounds (Vollmer et al., 1998).
Biopolymer Synthesis
3-Chloro-cis,cis-muconate has also been explored in the context of renewable unsaturated polyesters. Its unsaturated dicarboxylic acid structure, derived from biological conversion of sugars and lignin-derived aromatic compounds, makes it a candidate for use in polymer synthesis, offering environmentally friendly alternatives in material science (Rorrer et al., 2016).
properties
Product Name |
3-Chloro-cis,cis-muconate |
---|---|
Molecular Formula |
C6H3ClO4-2 |
Molecular Weight |
174.54 g/mol |
IUPAC Name |
(2E,4Z)-3-chlorohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/p-2/b2-1-,4-3+ |
InChI Key |
ICMVYBXQDUXEEE-BXTBVDPRSA-L |
Isomeric SMILES |
C(=C\C(=O)[O-])\C(=C/C(=O)[O-])\Cl |
SMILES |
C(=CC(=O)[O-])C(=CC(=O)[O-])Cl |
Canonical SMILES |
C(=CC(=O)[O-])C(=CC(=O)[O-])Cl |
synonyms |
3-chloro-cis,cis-muconate 3-chloro-muconate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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